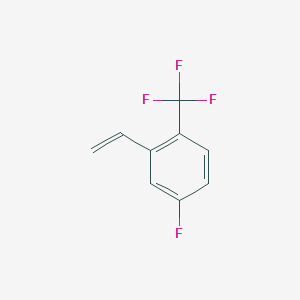

2-Ethenyl-4-fluoro-1-(trifluoromethyl)benzene

Description

BenchChem offers high-quality 2-Ethenyl-4-fluoro-1-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethenyl-4-fluoro-1-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethenyl-4-fluoro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4/c1-2-6-5-7(10)3-4-8(6)9(11,12)13/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKEJTTIEDGKHCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Ethenyl-4-fluoro-1-(trifluoromethyl)benzene chemical properties

[1][2]

Executive Summary

2-Ethenyl-4-fluoro-1-(trifluoromethyl)benzene , commonly known as 4-fluoro-2-(trifluoromethyl)styrene , is a specialized fluorinated aromatic monomer.[1][2] It serves as a critical building block in two distinct high-value sectors: advanced materials science (specifically for low-refractive-index optical polymers) and medicinal chemistry (as a precursor for installing metabolically stable pharmacophores).[1][2]

This guide provides an in-depth analysis of its physicochemical properties, synthetic accessibility, and reactivity profile. It is designed for researchers requiring precise control over electronic modulation in drug design or optical parameters in polymer engineering.[1][2]

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Nomenclature & Structure

-

IUPAC Name: 1-Ethenyl-4-fluoro-2-(trifluoromethyl)benzene[1][2]

-

Common Synonyms: 4-Fluoro-2-(trifluoromethyl)styrene; 2-Vinyl-4-fluoro-1-trifluoromethylbenzene.[1][2]

Electronic & Physical Properties

The compound is characterized by the interplay between the vinyl group and two potent electron-withdrawing groups (EWGs): the fluorine atom at the para position (relative to the vinyl) and the trifluoromethyl group at the ortho position.[1][2]

| Property | Value / Description | implication |

| Electronic Nature | Highly Electron Deficient | The |

| Refractive Index ( | ~1.43 - 1.46 (Monomer est.)[1][2] | The derived polymer, Poly(4-fluoro-2-trifluoromethylstyrene), has a documented |

| Lipophilicity (cLogP) | ~3.8 - 4.2 | High lipophilicity aids in blood-brain barrier (BBB) penetration in CNS drug discovery contexts.[1][2] |

| Hammett Constants | Indicates significant deactivation of the aromatic ring toward electrophilic aromatic substitution (EAS).[1][2] |

Part 2: Synthetic Accessibility & Protocols[1]

Synthesis of this compound typically avoids direct electrophilic substitution due to the deactivated ring.[2] The two most reliable pathways are Wittig Olefination (from the aldehyde) and Palladium-Catalyzed Vinylation (from the halide).[1][2]

Pathway A: Wittig Olefination (Scalable)

This method is preferred for multi-gram scale preparation due to the availability of the aldehyde precursor.[1][2]

Reagents:

-

Ylide Source: Methyltriphenylphosphonium bromide (

).[1][2] -

Base: Potassium tert-butoxide (

) or

Protocol:

-

Ylide Formation: Suspend

(1.1 equiv) in anhydrous THF at 0°C under -

Addition: Dropwise add 4-fluoro-2-(trifluoromethyl)benzaldehyde (1.0 equiv) in THF to the ylide solution at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (Hexanes:EtOAc).[1][2]

-

Workup: Quench with saturated

. Extract with diethyl ether.[1][2] Wash organics with brine, dry over -

Purification: Silica gel chromatography (100% Hexanes) yields the styrene as a clear oil.[1][2]

Pathway B: Stille Cross-Coupling (Precision)

Ideal for late-stage functionalization or when the aldehyde is inaccessible.[1][2]

Reagents:

-

Precursor: 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene.[1][2]

-

Vinyl Source: Tributyl(vinyl)tin (

).[1][2] -

Catalyst:

(5 mol%).[1][2]

Protocol:

-

Combine the aryl bromide and vinyl stannane (1.1 equiv) in degassed toluene.[1][2]

-

Add

under an argon atmosphere.[1][2] -

Heat to reflux (100-110°C) for 12-16 hours.

-

Workup: Cool to RT. Treat with aqueous

to precipitate tin byproducts.[1][2] Filter through Celite.[1][2] -

Purification: Flash chromatography.

Part 3: Reactivity & Applications[1][2][5]

Polymerization (Materials Science)

The primary industrial application of this monomer is in the synthesis of low-refractive-index polymers .[1][2] The electron-deficient nature of the monomer facilitates radical polymerization but requires careful control to achieve high molecular weights.[1][2]

-

Mechanism: Free Radical Polymerization (FRP) or Reversible Addition-Fragmentation Chain Transfer (RAFT).[1][2]

-

Application: The resulting polymer, Poly(4-fluoro-2-trifluoromethylstyrene) , exhibits high transparency and a low refractive index (

), making it an ideal candidate for optical fiber cladding and transparent wood composites [1][2].[2]

Medicinal Chemistry: The "Fluorine Scan"

In drug discovery, this styrene acts as a "warhead" or intermediate to install the 4-fluoro-2-(trifluoromethyl)phenyl moiety.[1][2]

-

Metabolic Stability: The strategic placement of F and CF3 blocks metabolic hot spots (para-oxidation) and modulates pKa of nearby functional groups.[1][2]

-

Heck Coupling: The vinyl group serves as an acceptor in Heck reactions to couple with complex heterocycles, extending the carbon skeleton while retaining the fluorinated motif.[2]

Visualization of Reactivity Pathways[1][2]

Figure 1: Synthesis and downstream transformation pathways for 2-Ethenyl-4-fluoro-1-(trifluoromethyl)benzene.

Part 4: Safety & Handling Protocols

Polymerization Hazard

Like all styrenics, this compound is prone to auto-polymerization if stored improperly.

-

Stabilization: Commercial samples should be stabilized with 4-tert-butylcatechol (TBC) (10-50 ppm).[1][2]

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

Chemical Safety

References

-

Burgert, I., et al. (2015).[2][5] "Nanostructured wood-based materials."[1][2] International Materials Reviews, 60(8), 431-450. (Cited for polymer refractive index data).[1][2][3][4][5] [1][2]

-

Scientific Polymer Products, Inc. "Refractive Index of Polymers."[2][3] (Confirms

= 1.4600 for Poly(4-fluoro-2-trifluoromethylstyrene)).[1][2][3][4] -

Sigma-Aldrich. "4-Fluoro-2-(trifluoromethyl)benzyl bromide Product Sheet." (Precursor data).

-

Okoromoba, O. E., et al. (2014).[2][6] "Gold-catalyzed mono- and dihydrofluorination of alkynes." J. Am. Chem. Soc., 136, 14381-14384.[2][6] (General fluorination methodology context). [1][2]

Sources

- 1. US6491903B1 - Particles comprising amphiphilic copolymers - Google Patents [patents.google.com]

- 2. US6383500B1 - Particles comprising amphiphilic copolymers, having a crosslinked shell domain and an interior core domain, useful for pharmaceutical and other applications - Google Patents [patents.google.com]

- 3. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]

- 4. scribd.com [scribd.com]

- 5. EP3600806B1 - Transparent wood and a method for its preparation - Google Patents [patents.google.com]

- 6. Vinyl fluoride synthesis by fluorination [organic-chemistry.org]

An In-Depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)styrene: Synthesis, Characterization, and Applications

Authored for: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Advanced Organic Synthesis, Fluoropolymer Engineering, and Medicinal Chemistry

Executive Summary and Chemical Identity

5-Fluoro-2-(trifluoromethyl)styrene is a highly specialized, di-substituted fluorinated monomer. Unlike its simpler, commercially ubiquitous analogs—such as 4-(trifluoromethyl)styrene[1] or 3-(trifluoromethyl)styrene—this specific compound is a non-commodity chemical typically procured via custom synthesis.

The structural architecture of this molecule is highly strategic:

-

The Vinyl Group: Provides a reactive handle for free-radical polymerization, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and transition-metal-catalyzed cross-coupling[1].

-

The Trifluoromethyl (-CF₃) Group: Imparts profound lipophilicity, thermal stability, and strong electron-withdrawing effects, which drastically alter the electron density of the aromatic ring and the pendant vinyl group[2].

-

The 5-Fluoro Substituent: Acts as a metabolic block in medicinal chemistry applications and fine-tunes the dielectric properties of resultant polymers without adding significant steric bulk.

Quantitative Chemical Profile

To facilitate experimental planning, the predicted physicochemical properties of 5-Fluoro-2-(trifluoromethyl)styrene (derived from homologous fluorostyrenes) are summarized below.

| Property | Value / Description | Causality / Significance |

| Molecular Formula | C₉H₆F₄ | Determines exact mass for MS validation. |

| Molecular Weight | 190.14 g/mol | Critical for stoichiometric calculations. |

| Predicted Boiling Point | ~150–160 °C (760 mmHg) | Dictates purification via vacuum distillation. |

| Density | ~1.25 g/mL (25 °C) | Required for volumetric reagent dispensing. |

| Required Inhibitor | 0.1% 4-tert-butylcatechol (TBC) | Scavenges radicals to prevent auto-polymerization. |

| Storage Conditions | 2–8 °C, Inert Atmosphere | Prevents oxidative degradation and thermal cross-linking. |

Synthetic Methodologies: A Self-Validating Approach

Because 5-Fluoro-2-(trifluoromethyl)styrene is rarely held in bulk inventory, researchers must often synthesize it de novo. Below are two field-proven, self-validating synthetic routes.

Synthetic pathways for 5-Fluoro-2-(trifluoromethyl)styrene via Suzuki and Wittig reactions.

Route A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This route utilizes potassium vinyltrifluoroborate , an air-stable, highly atom-economical vinylating agent that circumvents the severe toxicity and purification bottlenecks associated with Stille coupling (which uses organotin reagents)[3][4].

Causality of Reagents:

-

Catalyst: PdCl₂(dppf) is selected because the bidentate dppf ligand effectively suppresses the undesired β-hydride elimination pathway.

-

Solvent: A biphasic THF/H₂O (9:1) system is critical. The water is necessary to dissolve the inorganic base (Cs₂CO₃) and hydrolyze the trifluoroborate into an active boronic acid derivative for transmetalation[5].

Step-by-Step Protocol:

-

Preparation: In an oven-dried Schlenk flask, combine 2-bromo-4-fluoro-1-(trifluoromethyl)benzene (1.0 equiv), potassium vinyltrifluoroborate (1.2 equiv), Cs₂CO₃ (3.0 equiv), and PdCl₂(dppf) (0.05 equiv).

-

Degassing: Evacuate and backfill the flask with ultra-high-purity Argon three times. Causality: Oxygen poisons the Pd(0) active catalytic species and promotes homocoupling.

-

Solvent Addition: Inject sparged THF/H₂O (9:1, v/v) via syringe.

-

Reaction: Heat the mixture to 80 °C under rigorous stirring for 12 hours. Note: Monitor the internal temperature, as this specific coupling can exhibit a rapid exothermic profile in aqueous systems[5].

-

Self-Validation (In-Process Control): Extract a 50 µL aliquot, dilute in EtOAc, filter through a silica plug, and analyze via GC-MS. Validation Checkpoint: The reaction is complete when the starting aryl bromide (M⁺ 242/244) is fully consumed and the target mass (M⁺ 190) is the dominant peak.

-

Workup: Cool to room temperature, dilute with Et₂O, and wash with brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Concentrate under reduced pressure (keep bath < 30 °C to prevent polymerization) and purify via flash chromatography (100% Hexanes). Immediately add 0.1% TBC to the purified fractions.

Route B: Wittig Olefination

The Wittig reaction is ideal when starting from the corresponding aldehyde. It operates under mild thermal conditions, which is advantageous for highly reactive styrenes[6].

Causality of Reagents:

-

Base: n-Butyllithium (n-BuLi) is used to ensure rapid, quantitative deprotonation of the phosphonium salt.

-

Temperature: Conducting the ylide formation and subsequent addition at 0 °C prevents side reactions and controls the highly exothermic nature of the nucleophilic attack on the electron-deficient aldehyde[6].

Step-by-Step Protocol:

-

Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF under Argon. Cool to 0 °C. Dropwise add n-BuLi (1.15 equiv, 2.5 M in hexanes). Stir for 1 hour until a vibrant yellow/orange solution forms.

-

Aldehyde Addition: Dissolve 5-fluoro-2-(trifluoromethyl)benzaldehyde (1.0 equiv) in anhydrous THF. Add this solution dropwise to the ylide at 0 °C.

-

Reaction: Allow the mixture to slowly warm to room temperature over 4 hours.

-

Self-Validation (In-Process Control): Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (9:1). Validation Checkpoint: The disappearance of the UV-active, polar aldehyde spot and the emergence of a highly non-polar spot that stains positively with KMnO₄ (indicating the alkene) confirms successful conversion.

-

Workup & Purification: Quench with saturated aqueous NH₄Cl. Extract with dichloromethane (DCM). Evaporate the solvent and triturate the resulting triphenylphosphine oxide byproduct with cold hexanes. Filter, concentrate the filtrate, and distill under vacuum.

Applications in Advanced Materials and Drug Development

The integration of 5-Fluoro-2-(trifluoromethyl)styrene into downstream workflows bridges the gap between polymer physics and medicinal chemistry.

Downstream applications of the monomer in materials science and medicinal chemistry.

Polymer Chemistry: Low-k Dielectrics and Hydrophobic Resins

Fluorocarbon polymers synthesized from heavily fluorinated styrenes exhibit exceptional thermal stability, lipophobicity, and chemical resistance compared to their hydrocarbon analogs. By subjecting 5-Fluoro-2-(trifluoromethyl)styrene to RAFT polymerization, researchers can achieve highly controlled molecular weights and narrow dispersity. The resulting polymers possess an ultra-low dielectric constant (low-k), making them critical for next-generation microelectronics and anti-fouling coatings.

Medicinal Chemistry: Bioactive Scaffolds

In drug design, the 5-fluoro-2-(trifluoromethyl)phenyl motif is a privileged structural pharmacophore. The trifluoromethyl group enhances lipid solubility (improving blood-brain barrier penetration), while the 5-fluoro substitution blocks cytochrome P450-mediated oxidative metabolism at that specific aromatic position. The vinyl group of the styrene serves as a synthetic handle for Heck couplings or asymmetric hydroboration to build complex, chiral drug molecules[2].

Sourcing and Supply Chain Considerations

Because 5-Fluoro-2-(trifluoromethyl)styrene is a highly specialized intermediate, it is rarely found in standard catalog quantities. Researchers must navigate the supply chain through:

-

Custom Synthesis (CDMOs): Organizations like Apollo Scientific[7], TCI, and Sigma-Aldrich's custom synthesis division frequently synthesize complex fluorinated styrenes upon request.

-

Handling Precautions: Upon receipt, the compound must be rigorously checked for the presence of an inhibitor (e.g., 4-tert-butylcatechol). If the inhibitor is depleted, the monomer can undergo violent, exothermic auto-polymerization[5]. Prior to sensitive transition-metal catalysis, the inhibitor must be removed by passing the liquid through a short column of basic alumina.

References

-

Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles Source: PubMed Central (PMC) URL:[Link]

-

Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species Source: Organic Process Research & Development (ACS Publications) URL:[Link]

-

Regio- and Stereoselective Synthesis of CF3-Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

- 1. 4-(Trifluoromethyl)styrene, 98+%, Stabilized [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium vinyltrifluoroborate 95 13682-77-4 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-(Trifluoromethyl)styrene, 98+%, Stabilized [benchchem.com]

- 7. 384-64-5 Cas No. | alpha-(Trifluoromethyl)styrene | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to 4-Fluoro-2-vinylbenzotrifluoride: Structure, Synthesis, and Reactivity

Introduction

In the landscape of modern medicinal and materials chemistry, fluorinated organic molecules have garnered significant attention. The strategic incorporation of fluorine atoms into organic scaffolds can profoundly alter a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among the vast array of fluorinated building blocks, 4-Fluoro-2-vinylbenzotrifluoride stands out as a particularly versatile reagent. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and critically, its reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

The unique arrangement of a vinyl group, a fluorine atom, and a trifluoromethyl group on a benzene ring makes this compound a trifecta of functionality. The trifluoromethyl group acts as a strong electron-withdrawing group and a lipophilic hydrogen bond mimic, while the fluorine atom can modulate pKa and block metabolic oxidation.[4] The vinyl group serves as a reactive handle for a multitude of carbon-carbon bond-forming reactions, making 4-Fluoro-2-vinylbenzotrifluoride a valuable intermediate in the synthesis of complex molecular architectures.

Molecular Structure and Physicochemical Properties

The structure of 4-Fluoro-2-vinylbenzotrifluoride is characterized by a benzene ring substituted at the 1, 2, and 4 positions with a trifluoromethyl group, a vinyl group, and a fluorine atom, respectively.

Diagram 1: Chemical Structure of 4-Fluoro-2-vinylbenzotrifluoride

A 2D representation of the 4-Fluoro-2-vinylbenzotrifluoride molecule.

The physical and chemical properties of this compound are summarized in the table below. Data is aggregated from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₄ | N/A |

| Molecular Weight | 190.14 g/mol | N/A |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | ~146 °C | [6] |

| Density | ~1.24 g/mL | [6] |

| Refractive Index | ~1.4175 | [6] |

| Solubility | Slightly soluble in water, soluble in common organic solvents. | [5][7] |

Note: Exact values may vary slightly between suppliers and batches.

Synthesis of 4-Fluoro-2-vinylbenzotrifluoride

The synthesis of 4-Fluoro-2-vinylbenzotrifluoride typically involves the introduction of the vinyl group onto a pre-functionalized benzotrifluoride core. A common and effective method is through a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki-Miyaura coupling, from a corresponding aryl halide or triflate.

Example Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis via a Suzuki-Miyaura coupling reaction, which is a robust method for forming C-C bonds.[8][9] The choice of an aryl bromide as the starting material is often a good balance between reactivity and stability.

Diagram 2: Suzuki-Miyaura Synthesis Workflow

Workflow for the synthesis of 4-Fluoro-2-vinylbenzotrifluoride via Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-5-fluorobenzotrifluoride (1.0 eq.), vinylboronic acid pinacol ester (1.2 eq.), a suitable palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0-3.0 eq.).

-

Inert Atmosphere: Seal the flask, and thoroughly degas the system by alternating between vacuum and an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the palladium catalyst is oxygen-sensitive.

-

Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio), via syringe. The biphasic system is common for Suzuki couplings.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 4-Fluoro-2-vinylbenzotrifluoride.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Reactivity and Synthetic Applications

The reactivity of 4-Fluoro-2-vinylbenzotrifluoride is dominated by the interplay of its functional groups. The trifluoromethyl and fluoro substituents are strong electron-withdrawing groups, which significantly influences the electronic properties of both the aromatic ring and the vinyl group.[10]

Reactivity of the Vinyl Group

The electron-deficient nature of the styrene system in 4-Fluoro-2-vinylbenzotrifluoride makes the vinyl group an excellent participant in a variety of palladium-catalyzed cross-coupling reactions.[11] This allows for the extension of the carbon skeleton and the introduction of diverse functionalities.

a) Heck Reaction: The Heck reaction, which couples the vinyl group with an aryl or vinyl halide, is a powerful tool for creating substituted stilbenes or dienes.[12][13] The reaction is catalyzed by palladium complexes and requires a base.[12] The electron-withdrawing groups on the benzotrifluoride moiety generally accelerate the reaction.[14]

Diagram 3: Reactivity of the Vinyl Group

Key transformations involving the vinyl moiety of 4-Fluoro-2-vinylbenzotrifluoride.

b) Polymerization: Styrenes bearing electron-withdrawing groups can undergo both radical and anionic polymerization.[14][15] The electronic nature of 4-Fluoro-2-vinylbenzotrifluoride makes it a candidate monomer for creating specialty polymers with unique thermal and dielectric properties. Anionic polymerization, in particular, can lead to polymers with well-defined molecular weights and narrow distributions.[15]

c) Epoxidation: The double bond can be readily epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA). While electron-withdrawing groups can sometimes disfavor certain epoxidation transition states, high conversions are generally achievable.[16] The resulting epoxide is a valuable chiral intermediate for further synthetic transformations.

Reactivity of the Aromatic Ring

The electron-withdrawing trifluoromethyl and fluoro groups deactivate the aromatic ring towards electrophilic aromatic substitution. However, they activate it towards Nucleophilic Aromatic Substitution (SNAr) , particularly at positions ortho and para to the activating groups. While the fluorine atom itself can be a leaving group in SNAr reactions, its C-F bond is very strong.[8] More commonly, if another suitable leaving group (like a nitro or chloro group) were present, the existing substituents would direct the nucleophilic attack.

Applications in Drug Discovery and Materials Science

The unique properties conferred by the fluoro and trifluoromethyl groups make this scaffold highly attractive in drug discovery.[17] Fluorine substitution can enhance metabolic stability by blocking sites of oxidation and can increase binding affinity by participating in favorable electrostatic interactions.[3][4] Consequently, intermediates like 4-Fluoro-2-vinylbenzotrifluoride are used in the synthesis of a range of biologically active molecules, including kinase inhibitors and central nervous system agents.

In materials science, the incorporation of this monomer into polymers can lead to materials with high thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in electronics and aerospace.

Safety and Handling

4-Fluoro-2-vinylbenzotrifluoride should be handled with appropriate safety precautions in a well-ventilated fume hood.[18][19] It is considered an irritant to the skin and eyes.[20] Users should wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19][20] It is a combustible liquid and should be stored away from heat and open flames.[21] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[18][19][20]

Conclusion

4-Fluoro-2-vinylbenzotrifluoride is a high-value synthetic intermediate whose utility stems from the unique electronic landscape created by its substituents. The electron-deficient vinyl group serves as a versatile handle for a host of powerful cross-coupling reactions, enabling the construction of complex molecular frameworks. Its importance in the synthesis of pharmaceuticals and advanced materials is well-established, and continued exploration of its reactivity will undoubtedly lead to new and innovative applications. This guide provides a foundational understanding for researchers looking to leverage the unique properties of this powerful building block.

References

- Benchchem. The Influence of Electron-Withdrawing Groups on 3-Substituted Nitrostyrenes: A Technical Guide.

- Wang, Z., et al. Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states.

- Shaughnessy, K. H., et al. Electronic Effects on the β-Alkyl Migratory Insertion Reaction of para-Substituted Styrene Methyl Palladium Complexes. Journal of the American Chemical Society. 1996.

- Nakahama, S., et al. Anionic living polymerization of styrenes containing electron-withdrawing groups. Makromolekulare Chemie. Macromolecular Symposia. 1993.

- Qiu, J., et al.

- Alfa Aesar. Safety Data Sheet: 4-Nitrobenzotrifluoride. 2012.

- Sigma-Aldrich. 4-Fluorobenzotrifluoride 98%.

-

Wikipedia. Heck reaction. Available from: [Link]

- Fisher Scientific. Safety Data Sheet: 4-Fluoro-2-(trifluoromethyl)benzonitrile.

-

Organic Chemistry Portal. Heck Reaction. Available from: [Link]

- MilliporeSigma.

- Zhou, Y., et al. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2015.

- Fisher Scientific. Safety Data Sheet: Benzene, 1-fluoro-4-(trifluoromethyl)-.

-

Organic Chemistry Portal. Synthesis of vinyl fluorides. Available from: [Link]

- Merck Millipore.

-

PubChem. 4-Fluoro-2-(trifluoromethyl)benzamide. Available from: [Link]

- Chemical Communications (RSC Publishing). Pd-catalyzed enantioselective reductive Heck reaction of mono-fluoro, gem-difluoro, and trifluoromethyl tethered-alkenes.

- Significance of Fluorine in Medicinal Chemistry: A Review. 2009.

- ResearchGate. Applications of Fluorine in Medicinal Chemistry | Request PDF.

- Szałek, R., et al. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. 2018.

- Benchchem. Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid.

- ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. 2017.

- MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. 2018.

-

LookChem. Cas 158364-83-1,2-Fluoro-4-methylBenzotrifluoride. Available from: [Link]

-

PubChem. 4-Fluoro-2-(trifluoromethyl)benzyl bromide. Available from: [Link]

-

NIST. 4-Fluoro-2-(trifluoromethyl)benzamide. Available from: [Link]

- MDPI.

- Organic Chemistry Portal. N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions.

- European Patent Office. Preparation of chlorobenzotrifluoride compounds. 1985.

- Google Patents. US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides.

- PubMed.

- Google P

- ResearchGate. (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [sigmaaldrich.com]

- 3. ajrconline.org [ajrconline.org]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. lookchem.com [lookchem.com]

- 7. 402-44-8 CAS MSDS (4-Fluorobenzotrifluoride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. Heck Reaction [organic-chemistry.org]

- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 15. Sci-Hub. Anionic living polymerization of styrenes containing electron‐withdrawing groups / Makromolekulare Chemie. Macromolecular Symposia, 1993 [sci-hub.box]

- 16. Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

- 21. merckmillipore.com [merckmillipore.com]

In-Depth Technical Guide: Synthesis of ortho-Trifluoromethyl Substituted Styrenes

This guide details the synthesis of ortho-trifluoromethyl substituted styrenes, a structural motif critical in medicinal chemistry for modulating metabolic stability and lipophilicity.

Part 1: Strategic Importance & Structural Challenges

The ortho-trifluoromethyl (o-CF

-

Conformational Locking: The steric bulk of the CF

group (Van der Waals volume -

Metabolic Blocking: The strong C-F bonds and electron-withdrawing nature deactivate the aromatic ring toward oxidative metabolism (e.g., P450-mediated oxidation) at the positions adjacent to the vinyl group.

The "Ortho Effect" in Synthesis

Synthesizing o-CF

-

Steric Hindrance: The bulky CF

group inhibits the approach of reagents, particularly in transition-metal catalyzed couplings (e.g., oxidative addition steps). -

Electronic Deactivation: The strong inductive effect (

) reduces the nucleophilicity of the arene, making electrophilic aromatic substitution routes unviable.

Part 2: Synthetic Methodologies

Method A: The Wittig Olefination (The Laboratory Standard)

For gram-scale synthesis in a research setting, the Wittig reaction is the most reliable method. It constructs the vinyl group directly from the corresponding aldehyde, avoiding the need for transition metal catalysts that might be sensitive to the o-CF

Mechanism & Logic:

The reaction utilizes a phosphorus ylide attacking the carbonyl carbon of 2-(trifluoromethyl)benzaldehyde. While the CF

Protocol 1: Methylenation of 2-(Trifluoromethyl)benzaldehyde

-

Substrate: 2-(Trifluoromethyl)benzaldehyde.[1]

-

Reagent: Methyltriphenylphosphonium bromide (

). -

Base: Potassium tert-butoxide (

) or -

Solvent: Anhydrous THF (critical for ylide stability).

Step-by-Step Workflow:

-

Ylide Formation: Suspend

(1.2 equiv) in anhydrous THF at 0°C under Argon. Add -

Addition: Cool to -78°C (optional, but improves control). Add 2-(trifluoromethyl)benzaldehyde (1.0 equiv) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. The electron-deficient aldehyde reacts rapidly.

-

Workup: Quench with saturated

. Extract with diethyl ether.[2] The byproduct, triphenylphosphine oxide (

Yield Expectation: 75–90%

Method B: Suzuki-Miyaura Cross-Coupling (Modular Approach)

This method is preferred when the styrene has substituents on the vinyl tail (e.g.,

Synthetic Logic:

Coupling 2-(trifluoromethyl)phenylboronic acid with a vinyl halide requires overcoming the steric shielding of the boron atom. Standard catalysts like

Optimized Catalyst System:

-

Catalyst:

or -

Ligand: SPhos or XPhos . These Buchwald dialkylbiaryl phosphine ligands are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination), specifically designed for hindered ortho-substituted substrates.

-

Base:

(anhydrous) or

Protocol 2: Coupling of 2-CF

-

Mix: Combine 2-(trifluoromethyl)phenylboronic acid (1.2 equiv), Vinyl bromide (1.0 M in THF, 1.0 equiv),

(2 mol%), and SPhos (4 mol%) in a reaction vial. -

Solvent: Add Toluene/Water (10:1 ratio). The biphasic system helps solubilize the inorganic base.

-

Heat: Heat to 80–100°C for 12 hours.

-

Note: If using vinyl chloride, higher temperatures (110°C) and XPhos are recommended.

Method C: The Heck Reaction (Industrial Scalability)

For large-scale manufacturing, the Heck reaction is atom-economical. However, ortho-substituents significantly retard the reaction rate.

Protocol 3: Heck Coupling of 2-CF

-

Reagents: 2-(Trifluoromethyl)iodobenzene + Ethylene gas (high pressure) or Styrene (for stilbenes).

-

Catalyst: Herrmann’s Palladacycle or

with -

Conditions: DMF,

, 120°C. -

Critical Insight: The ortho-CF

group makes the oxidative addition step difficult. Iodides are strictly required; bromides will likely fail without specialized ligands.

Part 3: Visualization & Decision Logic

Figure 1: Strategic Retrosynthesis of o-CF Styrenes

This diagram illustrates the disconnection logic, guiding the chemist to the correct starting material based on commercial availability.

Caption: Retrosynthetic analysis showing the three primary disconnections. Route A is preferred for lab-scale simplicity; Route B for modularity.

Figure 2: Steric-Electronic Catalytic Cycle (Suzuki)

This diagram highlights where the ortho-CF

Caption: The Suzuki catalytic cycle. The oxidative addition of the hindered o-CF3 aryl halide is the rate-limiting step, overcome by bulky ligands.

Part 4: Data Summary & Troubleshooting

Comparative Method Analysis

| Feature | Wittig Reaction | Suzuki Coupling | Heck Reaction |

| Primary Utility | Lab-scale, simple styrenes | Complex/substituted vinyl groups | Industrial scale, atom economy |

| Key Reagent | Vinyl Boronic Acid/Ester | Ethylene (gas) | |

| Ortho-Tolerance | High (Aldehyde is reactive) | Medium (Requires SPhos/XPhos) | Low (Requires high T, active Pd) |

| Main Byproduct | Boron salts (Water soluble) | Ammonium salts | |

| Cost | Low | High (Catalyst/Ligand) | Moderate |

Troubleshooting the "Ortho Effect"

-

Problem: Low conversion in Suzuki coupling.

-

Diagnosis: Catalyst deactivation or failure to oxidatively add.

-

Solution: Switch to Pd-PEPPSI-IPr or Pd(OAc)2/SPhos . Increase temperature to 100°C. Ensure thorough degassing (O

kills active Pd).

-

-

Problem: Z/E Selectivity issues (for substituted vinyl groups).

-

Diagnosis: Wittig reaction gives mixtures.

-

Solution: Use the Horner-Wadsworth-Emmons (HWE) modification for E-selectivity, or the Still-Gennari modification for Z-selectivity.

-

References

-

Wittig Olefination Protocols

- Preparation of Trifluoromethylstyrenes via Wittig Reaction.

- Source: Organic Syntheses, Coll. Vol. 5, p. 751 (1973).

-

URL: [Link] (General procedure adapted for CF3).

-

Suzuki-Miyaura Coupling of Hindered Substrates

- Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide (Applicable to o-CF3).

- Source: Organic Syntheses, Vol. 80, p. 75 (2003).

-

URL: [Link]

-

Ligand Effects in Ortho-Substituted Coupling

-

Heck Reaction Mechanism & Conditions

- The Heck Reaction: Parameters and Mechanism.

- Source: Chemical Reviews, 100(8), 3009-3066.

-

URL: [Link]

Sources

- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. sctunisie.org [sctunisie.org]

- 4. benchchem.com [benchchem.com]

Electronic properties of 2-Ethenyl-4-fluoro-1-(trifluoromethyl)benzene

Technical Monograph: Electronic & Synthetic Profiling of 2-Ethenyl-4-fluoro-1-(trifluoromethyl)benzene

Part 1: Executive Summary

2-Ethenyl-4-fluoro-1-(trifluoromethyl)benzene (CAS: Analogous to 4-fluoro-2-vinyl-benzotrifluoride) represents a specialized class of electron-deficient styrenic monomers.[1][2][3] Unlike standard styrene, the presence of a trifluoromethyl group (

For drug development professionals, this molecule serves as a critical bioisostere precursor, offering a pathway to introduce metabolic stability via the

Key Technical Value Proposition:

-

Electronic Deficiency: The vinyl group is significantly electron-poor, facilitating unique reactivity in inverse-electron-demand cycloadditions.[1][2][3]

-

Conformational Locking: The ortho-

group forces the vinyl moiety out of planarity, altering conjugation lengths and polymerization kinetics.[1][2] -

Metabolic Shielding: The specific F/

substitution pattern blocks common metabolic oxidation sites on the aromatic ring.[2]

Part 2: Molecular Architecture & Electronic Landscape

The "Push-Pull" vs. "Pull-Pull" Dynamic

In typical substituted styrenes, substituents are often chosen to donate electron density.[1][2][3] Here, both substituents are Electron Withdrawing Groups (EWGs), but they act through different mechanisms.[1][2]

| Substituent | Position (rel. to Vinyl) | Electronic Effect | Steric Effect |

| Ortho | Strong Inductive Withdrawal ( | High. Forces vinyl group twist ( | |

| Meta | Inductive Withdrawal ( | Negligible on vinyl conformation.[1][2][3] |

The Ortho-Twist Effect:

The Van der Waals radius of the

-

Consequence 1: Reduced

- -

Consequence 2: The HOMO energy level is lowered less than expected by pure electronic withdrawal, but the LUMO is significantly depressed, making the molecule highly electrophilic.[2]

Dipole & Solvation

The vector sum of the dipole moments from the

Part 3: Synthetic Protocol (Self-Validating)

Objective: Synthesis of electronic-grade (>99.5%) 2-Ethenyl-4-fluoro-1-(trifluoromethyl)benzene. Method: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Molander Variation).[1][2][3] Rationale: Traditional Stille coupling leaves toxic tin residues unacceptable for pharma/electronics.[1][2][3] The Wittig reaction is atom-inefficient and difficult to purify from phosphine oxides.[1][2][3] The Molander coupling using potassium vinyltrifluoroborate is robust, scalable, and produces easily separable byproducts.[1][2]

Reaction Scheme (DOT Visualization)

Figure 1: Suzuki-Miyaura coupling pathway utilizing vinyltrifluoroborate salts for high-purity synthesis.[1][2][3]

Step-by-Step Protocol

Reagents:

-

Substrate: 2-Bromo-4-fluoro-1-(trifluoromethyl)benzene (1.0 equiv)[1][2][3]

-

Coupling Partner: Potassium vinyltrifluoroborate (1.2 equiv)[1][2][3]

-

Catalyst:

(2 mol%)[1][2][3] -

Base:

(3.0 equiv)[1][2][3] -

Solvent:

(9:1 v/v) degassed.[1][2][3]

Procedure:

-

Inerting: Charge a reaction flask with the substrate, vinylborate, base, and catalyst.[1][2] Evacuate and backfill with Argon (

).[1][2][3] -

Solvation: Add degassed

via syringe. -

Reaction: Heat to

for 12 hours. Monitor via TLC (Hexane eluent).[1][2][3] The product will move faster (higher -

Workup (Critical for Purity):

-

Purification: Silica gel chromatography (100% Pentane).

Validation Check:

-

NMR: Look for the disappearance of the vinyl protons of the borate and the appearance of the characteristic styrene pattern.[2] The ortho-

Part 4: Reactivity & Applications

Polymerization Kinetics

Due to the steric hindrance of the ortho-

-

Recommendation: Use as a comonomer (up to 30 mol%) with less hindered monomers (e.g., styrene, methyl methacrylate) to incorporate fluorine properties without stalling the chain growth.[2]

-

Mechanism: The electron-deficient nature makes it an excellent candidate for Alternating Copolymerization with electron-rich monomers (e.g., vinyl ethers).[1][2][3]

Drug Discovery Utility

In medicinal chemistry, this molecule acts as a "fragment."[1][2][3]

-

Metabolic Blocking: The C4-Fluorine blocks P450 oxidation at the most reactive site.[1][2][3]

-

Lipophilicity: The

group increases

Bio-Conjugation Workflow (Heck Reaction):

Figure 2: Utilization of the vinyl group for late-stage functionalization of drug scaffolds.[1][2][3]

Part 5: Data Summary & Characterization

Table 1: Predicted Electronic & Physical Properties

| Property | Value (Est.) | Significance |

| Boiling Point | Volatile; requires care during solvent removal.[1][2][3] | |

| Hammett | Strongly electron-withdrawing ring system.[1][2][3] | |

| Distinct signals allow for easy quantification.[1][2][3] | ||

| LUMO Energy | Low LUMO facilitates nucleophilic attack or electron injection.[1][2][3] | |

| Water Contact Angle | Highly hydrophobic surface generation.[1][2][3] |

References

-

Synthesis of Trifluoromethyl Styrenes

-

Molander Coupling (Protocol Basis)

-

Electronic Effects of Fluorine

-

Polymerization of Sterically Hindered Styrenes

Sources

- 1. chemscene.com [chemscene.com]

- 2. CAS 384-64-5: alpha-(trifluoromethyl)styrene | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chinesechemsoc.org [chinesechemsoc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: 1-Trifluoromethyl-2-vinyl-4-fluorobenzene

The following technical guide provides an in-depth analysis of 1-Trifluoromethyl-2-vinyl-4-fluorobenzene , a specialized fluorinated styrene derivative used in advanced medicinal chemistry and fluoropolymer engineering.

Molecular Weight Analysis, Synthesis, and Application Profiles

Part 1: Chemical Identity & Molecular Weight Analysis[1]

The precise characterization of 1-Trifluoromethyl-2-vinyl-4-fluorobenzene is critical for stoichiometry in polymerization and cross-coupling reactions. As a poly-fluorinated aromatic monomer, its molecular weight deviates significantly from standard styrene derivatives due to the mass defect and isotopic abundance of fluorine.

1.1 Structural Definition

-

IUPAC Name: 1-Ethenyl-4-fluoro-2-(trifluoromethyl)benzene

-

CAS Number (Precursor): 351003-21-9 (for 2-Bromo-4-fluorobenzotrifluoride)[1][2][3]

-

Molecular Formula:

1.2 Molecular Weight Calculation

The molecular weight is calculated using standard atomic weights (IUPAC 2025). Note that Fluorine is monoisotopic (

| Element | Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |

| Carbon (C) | 9 | 12.011 | 108.099 |

| Hydrogen (H) | 6 | 1.008 | 6.048 |

| Fluorine (F) | 4 | 18.998 | 75.992 |

| Total MW | 190.14 g/mol |

Analyst Note: In high-resolution mass spectrometry (HRMS), look for the exact mass of 190.0409 (

). The absence of Chlorine or Bromine isotopes results in a clean molecular ion peak without typical M+2 patterns.

Part 2: Synthesis & Production Protocol

Direct commercial sourcing of this specific isomer is rare. The most reliable route for research-grade purity (>98%) is a Suzuki-Miyaura Cross-Coupling utilizing the commercially available precursor 2-Bromo-4-fluorobenzotrifluoride .

2.1 Reaction Logic

This protocol uses a palladium-catalyzed vinylation.[8] The ortho-trifluoromethyl group provides steric bulk, requiring a specialized phosphine ligand (like SPhos or XPhos) to facilitate the oxidative addition and reductive elimination steps efficiently.

2.2 Experimental Workflow (Self-Validating Protocol)

Reagents:

-

Substrate: 2-Bromo-4-fluorobenzotrifluoride (1.0 equiv) [CAS: 351003-21-9][2][3]

-

Coupling Partner: Potassium vinyltrifluoroborate (1.2 equiv) or Vinylboronic acid pinacol ester.

-

Catalyst:

(3-5 mol%) -

Base:

(3.0 equiv) -

Solvent: THF/Water (9:1 v/v) degassed.

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon (3 cycles). Oxygen inhibition is the primary failure mode for this vinylation.

-

Solvation: Dissolve 2-Bromo-4-fluorobenzotrifluoride (10 mmol, ~2.43 g) and the vinyl source in degassed THF.

-

Catalyst Addition: Add the Palladium catalyst and Cesium Carbonate base under a positive Argon flow.

-

Thermal Activation: Heat the mixture to 75°C for 12–16 hours. Monitor via TLC (Hexane eluent); the product will have a higher

than the bromide precursor. -

Workup: Cool to RT, dilute with diethyl ether, and wash with brine. Dry over

. -

Purification: The product is volatile. Remove solvent under reduced pressure (>100 mbar, do not use high vacuum) or purify via silica gel flash chromatography using 100% Pentane.

2.3 Synthesis Pathway Visualization

Figure 1: Palladium-catalyzed Suzuki-Miyaura coupling pathway for the synthesis of the target monomer.

Part 3: Applications in Drug Development & Materials[9][10]

The unique substitution pattern (1-CF3, 2-Vinyl, 4-F) serves two distinct high-value functions:

3.1 Medicinal Chemistry (Bioisosteres)

In drug design, this molecule acts as a "warhead" or scaffold modifier.

-

Metabolic Stability: The para-fluorine (relative to the ring system) blocks P450 metabolic oxidation at the most reactive site.

-

Lipophilicity Modulation: The trifluoromethyl group significantly increases

, enhancing membrane permeability for CNS-targeted drugs. -

Electronic Effects: The electron-withdrawing nature of both F and CF3 groups deactivates the vinyl group slightly, making it less prone to spontaneous polymerization compared to styrene, but highly reactive in radical additions.

3.2 Advanced Fluoropolymers

As a monomer, it is used to synthesize specialized fluorinated polystyrenes.

-

Low Surface Energy: Polymers containing this unit exhibit high hydrophobicity and oleophobicity, ideal for self-cleaning coatings.

-

Optical Properties: The C-F bonds lower the refractive index and optical loss in the near-IR region, making these polymers suitable for plastic optical fibers (POF).

Part 4: Analytical Characterization Data

To validate the synthesis, compare experimental data against these theoretical baselines.

| Technique | Expected Signal Characteristics |

| Vinyl region: | |

| -CF | |

| GC-MS | Molecular Ion: m/z 190. Fragmentation: Loss of -CF |

| Physical State | Clear, colorless liquid. |

| Boiling Point | Estimated ~155–160°C (at 760 mmHg). |

References

-

Precursor Identification & Properties: PubChem. 2-Bromo-4-fluoro-1-(trifluoromethyl)benzene (CAS 351003-21-9).[2] National Library of Medicine. [Link]

-

Fluorine in Drug Design: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

-

Fluorinated Styrene Synthesis: Molander, G. A., & Rivero, M. R. (1997). Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Letters. [Link]

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. 2-Bromo-4-fluorobenzotrifluoride | C7H3BrF4 | CID 2734909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-4-fluorobenzotrifluoride | 351003-21-9 | TCI Deutschland GmbH [tcichemicals.com]

- 4. 1,2,3,4-Tetrafluorocyclobutane | C4H4F4 | CID 17889633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetrafluorocyclobutadiene | C4F4 | CID 85850811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 2-bromo-4-fluorobenzotrifluoride (C7H3BrF4) [pubchemlite.lcsb.uni.lu]

- 7. 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane | C12F4N4 | CID 2733307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Vinyl fluoride synthesis by fluorination [organic-chemistry.org]

Strategic Integration of Fluorinated Aromatic Building Blocks in Drug Discovery

[1]

Executive Summary

The incorporation of fluorine into aromatic scaffolds has evolved from a niche synthetic curiosity to a dominant strategy in modern medicinal chemistry.[1][2][3] Approximately 20-25% of all drugs and nearly 50% of newly approved small-molecule therapeutics contain at least one fluorine atom. This guide addresses the strategic selection, mechanistic impact, and synthetic integration of fluorinated aromatic building blocks.[4][5] It moves beyond basic "methyl-to-fluorine" scanning to explore high-value motifs like pentafluorosulfanyl (

The Fluorine Advantage: Mechanistic Causality

To effectively utilize fluorinated building blocks, one must understand the causality behind their effects. It is not merely about adding mass; it is about modulating the electronic and steric landscape of the molecule.

The "Polar Hydrophobicity" Paradox

Fluorine is the most electronegative element (3.98 Pauling scale), yet the C-F bond is capable of increasing lipophilicity. This phenomenon, termed "polar hydrophobicity," arises because the 2s/2p orbitals of fluorine hold electron density tightly, creating a low-polarizability shell that does not interact strongly with solvent water molecules.

-

Causality: Replacing a C-H bond with C-F typically increases

(lipophilicity) while simultaneously lowering the -

Application: This allows researchers to increase membrane permeability (higher

) while reducing lysosomal trapping or hERG channel affinity (lower

Physicochemical Comparison of Motifs

The following table contrasts standard aromatic substituents with fluorinated building blocks, highlighting the unique space occupied by emerging groups like

Table 1: Comparative Physicochemical Properties of Aromatic Substituents

| Property | Hydrogen (-H) | Methyl ( | Fluorine (-F) | Trifluoromethyl ( | Pentafluorosulfanyl ( |

| Van der Waals Radius (Å) | 1.20 | 2.00 | 1.47 | 2.70 | 2.94 |

| Electronegativity (Pauling) | 2.1 | 2.5 (C) | 4.0 | N/A (Group Effect) | N/A (Group Effect) |

| Hammett Constant ( | 0.00 | -0.17 | 0.06 | 0.54 | 0.68 |

| Lipophilicity ( | 0.00 | 0.56 | 0.14 | 0.88 | 1.51 |

| Chemical Stability | Labile (Metabolism) | Labile (Oxidation) | High (C-F ~105 kcal/mol) | Very High | Extreme (Hydrolysis Resistant) |

Data synthesized from Hansch parameters and recent literature [1, 2].

Strategic Classes of Building Blocks

Monofluorinated Aromatics: The Metabolic Blockers

Objective: Halt oxidative metabolism without altering steric bulk. Mechanism: The C-F bond is isosteric to C-O and nearly isosteric to C-H. Cytochrome P450 enzymes typically attack electron-rich aromatic rings or benzylic positions. Strategy: Place a fluorine atom at the para-position of a phenyl ring or adjacent to a metabolic "hotspot" to block hydroxylation. This exploits the high bond dissociation energy of C-F, rendering the site inert to oxidation.

The "Super-Trifluoromethyl" Group: Pentafluorosulfanyl ( )

Objective: Maximize lipophilicity and metabolic stability while introducing a unique square-pyramidal geometry.

Insight:

Fluorinated Heterocycles

Objective: Modulate basicity (

Decision Logic for Building Block Selection

The following diagram illustrates the logical flow for selecting a specific fluorinated motif based on observed lead liabilities.

Figure 1: Strategic decision matrix for selecting fluorinated building blocks based on DMPK and potency data.

Synthetic Methodologies: The "How-To"

While electrophilic fluorination (e.g., Selectfluor) is useful, the primary route for integrating complex fluorinated aromatics in drug discovery is Transition-Metal Catalyzed Cross-Coupling using pre-functionalized building blocks.

The Challenge of Fluorinated Substrates

Coupling fluorinated aromatics presents unique challenges:

-

Electronic Deactivation: Fluorine is electron-withdrawing.

-

On the Electrophile (Ar-X): Facilitates oxidative addition (good).

-

On the Nucleophile (Ar-B(OH)2): Retards transmetallation (bad). The electron-deficient boron center is less Lewis acidic, making the formation of the necessary "ate" complex with the base slower [3].

-

-

Protodeboronation: Polyfluorinated boronic acids (e.g., 2,6-difluorophenylboronic acid) are notoriously unstable and prone to hydrolytic C-B bond cleavage before coupling can occur.

Experimental Protocol: Robust Suzuki-Miyaura Coupling

This protocol is designed for "difficult" couplings involving electron-deficient fluorinated building blocks (e.g., coupling a trifluoromethyl-phenyl boronic acid with a fluorinated heteroaryl halide). It utilizes a specialized precatalyst system to ensure high turnover.

Protocol Title: Palladium-Catalyzed Cross-Coupling of Fluorinated Aryl Boronic Acids using XPhos Pd G3.

Reagents & Materials:

-

Aryl Halide (1.0 equiv): e.g., 4-bromo-2-fluoropyridine.

-

Fluorinated Boronic Acid (1.5 equiv): e.g., 4-(trifluoromethyl)phenylboronic acid.

-

Catalyst (2-5 mol%): XPhos Pd G3 (Buchwald Generation 3 Precatalyst). Why? Ensures rapid activation and stability against protodeboronation.

-

Base (3.0 equiv): Potassium Phosphate Tribasic (

). Why? Anhydrous conditions preferred to minimize protodeboronation. -

Solvent: 1,4-Dioxane (anhydrous).[7]

-

Temperature: 80-100 °C.[7]

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere):

-

Flame-dry a 10 mL microwave reaction vial or a Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

-

Trustworthiness Check: Moisture is the enemy of fluorinated boronic acids. Ensure all glassware is strictly anhydrous.

-

-

Charging Solids:

-

Add the Aryl Halide (1.0 mmol), Fluorinated Boronic Acid (1.5 mmol, 1.5 equiv), and

(3.0 mmol, 3.0 equiv) to the vial. -

Add XPhos Pd G3 catalyst (0.02 mmol, 2 mol%).

-

Note: If the aryl halide is a liquid, add it after the solvent.

-

-

Solvent Addition & Degassing:

-

Add anhydrous 1,4-Dioxane (4-5 mL) via syringe.

-

Critical Step: Sparge the solution with Argon for 5-10 minutes. Oxygen poisons the Pd(0) species active in the cycle.

-

-

Reaction:

-

Seal the vial with a crimp cap (Teflon-lined septum).

-

Heat the block to 80 °C. Monitor via LC-MS or TLC every 2 hours.

-

Endpoint: Reaction is complete when the aryl halide is consumed. Fluorinated boronic acids may show a "tail" on LC-MS; focus on the disappearance of the limiting reagent (halide).

-

-

Work-up:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.

-

Concentrate the filtrate under reduced pressure.[7]

-

-

Purification:

-

Purify via Flash Column Chromatography (Silica Gel).

-

Tip: Fluorinated compounds often have distinct Rf values compared to non-fluorinated impurities, making separation efficient.

-

Synthetic Workflow Diagram

The following diagram details the catalytic cycle with specific attention to the fluorinated partner's impact.

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the transmetallation step as the rate-limiting bottleneck for electron-deficient fluorinated boronic acids.

Case Studies: Success via Fluorination

Atorvastatin (Lipitor)[9]

-

Building Block: 4-Fluorophenylamine.

-

Role: The fluorine atom on the phenyl ring prevents metabolic oxidation at the para-position, significantly extending the drug's half-life and allowing for once-daily dosing. It also improves lipophilic interaction with the HMG-CoA reductase binding pocket [4].

Fluoxetine (Prozac)[9]

-

Building Block: 4-(Trifluoromethyl)phenol.

-

Role: The

group provides high lipophilicity for Blood-Brain Barrier (BBB) penetration and metabolic stability. It effectively blocks the para-position from metabolism while modulating the electron density of the ether linkage [5].

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

-

Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jelsciences.com [jelsciences.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes & Protocols: Strategic Use of 5-Fluoro-2-(trifluoromethyl)styrene in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Advantage of Fluorinated Styrenes

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms and fluorinated moieties into organic scaffolds is a cornerstone strategy for modulating molecular properties. The trifluoromethyl (CF₃) group, in particular, is a powerful bioisostere that can enhance metabolic stability, increase lipophilicity, and improve binding affinity through favorable electronic interactions.[1][2] 5-Fluoro-2-(trifluoromethyl)styrene emerges as a highly valuable and versatile building block, offering a unique combination of a reactive vinyl group and two distinct fluorine-containing substituents on an aromatic ring. The strategic placement of the electron-withdrawing CF₃ group and the fluorine atom significantly influences the electronic nature of the vinyl group, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the application of 5-Fluoro-2-(trifluoromethyl)styrene in key cross-coupling transformations. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the mechanistic rationale and field-proven insights necessary for successful synthesis.

Unique Reactivity Profile

The reactivity of 5-Fluoro-2-(trifluoromethyl)styrene in cross-coupling reactions is dictated by the powerful inductive effects of its substituents. The CF₃ group ortho to the vinyl moiety is strongly electron-withdrawing, which polarizes the double bond and influences its interaction with the palladium catalyst. This electronic profile makes the styrene an excellent partner in reactions like the Heck-Mizoroki coupling, where it readily undergoes migratory insertion. While fluorinated substrates can sometimes be prone to undesired side reactions like hydrodehalogenation, careful control of reaction conditions allows for highly selective and efficient functionalization.[3]

The Heck-Mizoroki Reaction: Arylation of the Vinyl Group

The Heck reaction provides a direct and powerful method for forming a carbon-carbon bond between 5-Fluoro-2-(trifluoromethyl)styrene and an aryl or vinyl halide.[4][5] This transformation is fundamental for synthesizing complex, substituted stilbene-like structures that are prevalent in functional materials and pharmaceutical intermediates.

Mechanistic Rationale

The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. The key steps involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the styrene's vinyl group into the newly formed Aryl-Pd bond. A subsequent β-hydride elimination releases the final product and a hydrido-palladium complex. The base is crucial for regenerating the active Pd(0) catalyst from this complex, allowing the cycle to continue.

Caption: Catalytic cycle for the Heck-Mizoroki reaction.

Optimized Protocol for Heck Coupling

This protocol describes a general procedure for the coupling of 5-Fluoro-2-(trifluoromethyl)styrene with an aryl bromide.

Materials:

-

5-Fluoro-2-(trifluoromethyl)styrene

-

Aryl Bromide (e.g., 4-bromoanisole)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), Palladium(II) Acetate (1-2 mol%), and Tri(o-tolyl)phosphine (2-4 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Under a positive flow of inert gas, add 5-Fluoro-2-(trifluoromethyl)styrene (1.2 equiv) via syringe, followed by the anhydrous solvent (e.g., DMF, to make a 0.2 M solution).

-

Base Addition: Add the base (e.g., Et₃N, 2.0 equiv). The choice of base is critical; organic amines are common, but inorganic bases like K₂CO₃ can also be effective, particularly in polar solvents.

-

Reaction: Immerse the flask in a preheated oil bath at 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired substituted stilbene derivative.

Data Summary: Heck Reaction Parameters

| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |

| Iodobenzene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (2) | DMF | 100 | 85-95 |

| 4-Bromoanisole | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | MeCN | 80 | 80-90 |

| 3-Bromopyridine | Pd₂(dba)₃ (1) | Xantphos (2.5) | Cs₂CO₃ (2) | Toluene | 110 | 75-85 |

| 4-Chlorobenzonitrile | PdCl₂(dppf) (3) | - | K₃PO₄ (2.5) | Dioxane | 120 | 60-75 |

The Suzuki-Miyaura Coupling: Accessing Biaryl Scaffolds

While the Heck reaction modifies the vinyl group, Suzuki and Stille couplings are canonical methods for forming biaryl linkages. To utilize 5-Fluoro-2-(trifluoromethyl)styrene in these reactions, it must first be converted into a suitable coupling partner, typically a vinyl halide or vinyl boronate. This two-step workflow unlocks a vast chemical space.[6][7]

Caption: Workflow for utilizing the styrene in Suzuki coupling.

Protocol for Suzuki-Miyaura Coupling of a Derived Vinyl Bromide

This protocol assumes the successful synthesis of the corresponding vinyl bromide from 5-Fluoro-2-(trifluoromethyl)styrene.

Materials:

-

(E)-1-bromo-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethene (1.0 equiv)

-

Arylboronic Acid (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Carbonate (K₂CO₃) or Cesium Fluoride (CsF)

-

Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

-

Vessel Preparation: In a reaction vessel, combine the vinyl bromide (1.0 equiv), arylboronic acid (1.1 equiv), Pd(dppf)Cl₂ (2-3 mol%), and the base (K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Purge the vessel with argon or nitrogen for 10-15 minutes.[6]

-

Solvent Addition: Add the degassed solvent system (1,4-Dioxane/Water). The presence of water is often essential for the transmetalation step.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by LC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify via flash column chromatography.

Data Summary: Suzuki-Miyaura Reaction Parameters

| Boronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |

| Phenylboronic Acid | Pd(dppf)Cl₂ (2) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 90-98 |

| 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2.5) | Toluene/H₂O | 100 | 88-95 |

| Thiophene-2-boronic Acid | Pd(OAc)₂ (2) + SPhos (4) | CsF (3) | THF/H₂O | 70 | 85-92 |

The Stille Coupling: An Alternative C-C Bond Formation

The Stille coupling offers an alternative to the Suzuki reaction, pairing an organic halide with an organostannane.[8] It is often successful when Suzuki coupling is problematic, though it requires handling of toxic organotin reagents.[8] The reaction typically proceeds under neutral or slightly basic conditions and is tolerant of many functional groups.[9][10]

Mechanistic Rationale

The catalytic cycle is analogous to the Suzuki coupling, with the key difference being the transmetalation step, where the organic group is transferred from the organostannane reagent to the palladium(II) center. This step can sometimes be accelerated by the addition of copper(I) salts.[11]

Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.

Protocol for Stille Coupling of a Derived Vinyl Bromide

SAFETY NOTE: Organotin compounds are highly toxic. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Materials:

-

(E)-1-bromo-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethene (1.0 equiv)

-

Aryl Stannane (e.g., Tributyl(phenyl)tin) (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous Toluene or THF

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask under argon, add the vinyl bromide (1.0 equiv) and the palladium catalyst (2-5 mol%).

-

Solvent and Reagent Addition: Add anhydrous, degassed toluene via cannula. Then, add the organostannane reagent (1.1 equiv) via syringe.

-

Reaction: Heat the reaction mixture to 90-110 °C. The reaction is typically complete within 6-18 hours. Monitor by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. To quench and remove the tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. The tributyltin fluoride will precipitate.

-

Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Conclusion and Broader Applications

5-Fluoro-2-(trifluoromethyl)styrene is a powerful and adaptable building block for creating complex molecular architectures. Through well-established palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Stille couplings, its vinyl group can be readily functionalized or used as a precursor for further C-C bond formation. The protocols and principles outlined in this guide demonstrate the tractability of this reagent, providing a solid foundation for its application in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials where the strategic incorporation of fluorine is paramount. Beyond these core reactions, derivatives of this styrene are also amenable to Sonogashira[12][13] and Buchwald-Hartwig amination reactions[14][15], further expanding its synthetic utility.

References

- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. The Weizmann Institute of Science - WIS Works.

- Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry.

- Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis.

- Mechanistic Study of the Oxidative Coupling of Styrene with 2-Phenylpyridine Derivatives Catalyzed by Cationic Rhodium( III)

-

Heck reaction. Wikipedia. [Link]

- Palladium-catalyzed intermolecular fluoroesterification of styrenes: exploration and mechanistic insight. Chemical Science (RSC Publishing).

-

Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis. PubMed. [Link]

-

Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

-

Mechanistic Study of the Oxidative Coupling of Styrene with 2-Phenylpyridine Derivatives Catalyzed by Cationic Rhodium(III) via C–H Activation. Journal of the American Chemical Society. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]

-

Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Fluorine and sulfur- an old combination with a new lease of life. Scientific Update. [Link]

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina. [Link]

-

Photocatalytic Palladium-Catalyzed Fluoroalkylation of Styrene Derivatives. ACS Publications. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. PMC. [Link]

-

Stille Coupling. Chemistry LibreTexts. [Link]

-

Photocatalytic Palladium-Catalyzed Fluoroalkylation of Styrene Derivatives. PMC. [Link]

-

The Stille Reaction. Myers Group, Harvard University. [Link]

-

Stille reaction. Wikipedia. [Link]

-

Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. ChemRxiv. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

-

Catalysis for Fluorination and Trifluoromethylation. PMC. [Link]

-

Suzuki reactions in novel liquids. Diva-Portal.org. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Photocatalytic Palladium-Catalyzed Fluoroalkylation of Styrene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. Heck Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

Preparation of fluorinated scaffolds from trifluoromethyl styrenes

Application Note: Precision Engineering of Fluorinated Scaffolds from -Trifluoromethyl Styrenes

Executive Summary & Strategic Value

In modern drug discovery, the strategic incorporation of fluorine is non-negotiable. It modulates pKa, metabolic stability (blocking P450 oxidation), and lipophilicity.

-

Gem-difluoroalkenes: Bioisosteres of carbonyl groups (ketones/amides) that lack the metabolic liability of the carbonyl oxygen.

-

Trifluoromethylated Quaternary Centers: Structural anchors that restrict conformation and increase selectivity.

- -Trifluoromethyl Heterocycles: Saturated/unsaturated systems crucial for fragment-based drug design.